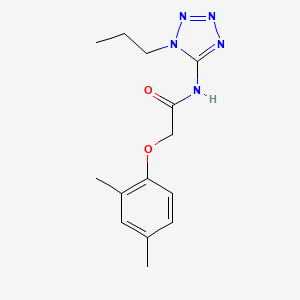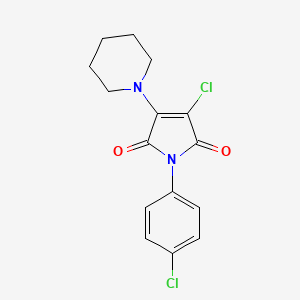
3-chloro-1-(4-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-1-(4-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione, also known as CP-55,940, is a synthetic cannabinoid that is commonly used in scientific research. It was first synthesized in the mid-1980s and has since been extensively studied for its potential therapeutic benefits.
Mecanismo De Acción
3-chloro-1-(4-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione acts as a potent agonist for CB1 and CB2 receptors, which are G protein-coupled receptors that are primarily found in the central nervous system and immune system, respectively. When this compound binds to these receptors, it activates a signaling cascade that can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in both in vitro and in vivo studies. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties, and has also been studied for its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-chloro-1-(4-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione in lab experiments is its high affinity for CB1 and CB2 receptors, which allows for precise and selective targeting of these receptors. However, one limitation is that it can be difficult to control the dosage and concentration of this compound, which can lead to inconsistent results.
Direcciones Futuras
There are many potential future directions for research on 3-chloro-1-(4-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione. Some possible areas of focus include studying its potential as a treatment for various neurological disorders, such as epilepsy and multiple sclerosis, as well as its potential as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential side effects.
Métodos De Síntesis
3-chloro-1-(4-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione is synthesized through a multi-step process that involves the reaction of various chemicals, including 4-chlorobenzoyl chloride, piperidine, and 3-chloro-4-(4-chlorophenyl)-2,5-dihydro-2,5-furandione. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
3-chloro-1-(4-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione is primarily used in scientific research to study the endocannabinoid system and its potential therapeutic benefits. It has been shown to have a high affinity for both CB1 and CB2 receptors, which are found throughout the body and play a key role in various physiological processes.
Propiedades
IUPAC Name |
3-chloro-1-(4-chlorophenyl)-4-piperidin-1-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-10-4-6-11(7-5-10)19-14(20)12(17)13(15(19)21)18-8-2-1-3-9-18/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTAJKZMAGWLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole](/img/structure/B5765818.png)
![4-[(2-chlorophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5765827.png)
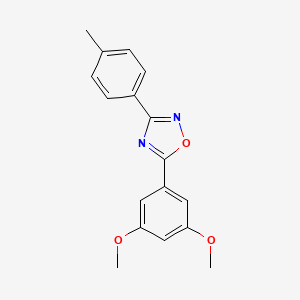
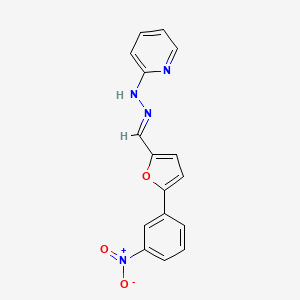
![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5765848.png)
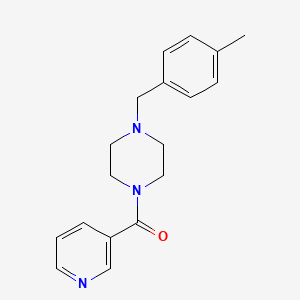
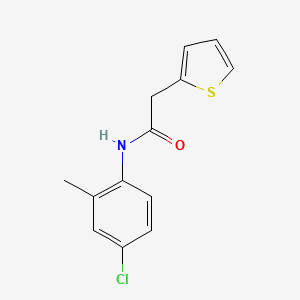

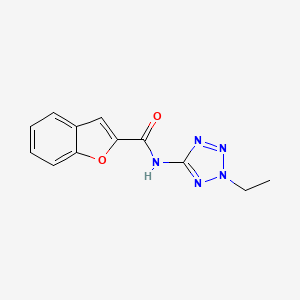
![methyl 5-[(4-{2-[(4-chlorophenyl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5765884.png)
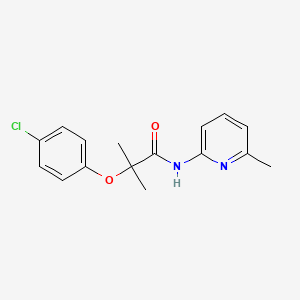
![N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5765891.png)
